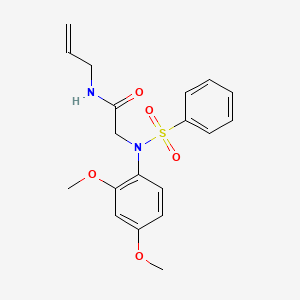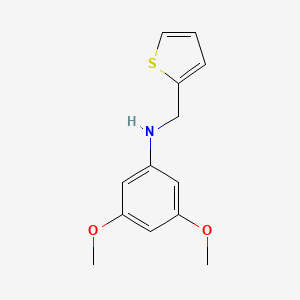![molecular formula C12H14F2N2O2 B5208955 N-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-2-methylpropanamide](/img/structure/B5208955.png)
N-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-2-methylpropanamide, also known as DFP-10825, is a novel small molecule compound that has shown potential in scientific research. This compound is a member of the oxadiazole class of compounds and has been synthesized using a variety of methods.
Wirkmechanismus
The mechanism of action of N-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-2-methylpropanamide is not fully understood, but it has been proposed to act as a DNA intercalator and inhibitor of topoisomerase II. This compound has also been shown to inhibit the activity of histone deacetylase (HDAC) and induce the acetylation of histones.
Biochemical and Physiological Effects
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has been shown to induce the acetylation of histones and inhibit the activity of HDAC.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-2-methylpropanamide is its potential as a novel small molecule compound with anti-cancer properties. However, one limitation is the lack of understanding of its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on N-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-2-methylpropanamide. One direction is to further investigate its mechanism of action and potential side effects. Another direction is to investigate its potential as a therapeutic agent for cancer treatment. Additionally, this compound could be used as a tool compound to investigate the role of HDAC inhibition in cancer therapy.
Synthesemethoden
N-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-2-methylpropanamide has been synthesized using a variety of methods, including the reaction of 3,4-difluoroaniline with ethyl 2-methylacetoacetate and subsequent reaction with hydrazine hydrate. Another method involves the reaction of 3,4-difluoroaniline with ethyl acetoacetate and subsequent reaction with hydroxylamine hydrochloride. Both methods have been reported to yield this compound in good yields and purity.
Wissenschaftliche Forschungsanwendungen
N-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-2-methylpropanamide has shown potential in a variety of scientific research applications. One study found that this compound inhibited the growth of breast cancer cells in vitro and in vivo. Another study found that this compound inhibited the growth of glioblastoma cells and induced apoptosis. This compound has also been shown to inhibit the growth of colon cancer cells and induce cell cycle arrest.
Eigenschaften
IUPAC Name |
N-[2-(3,4-difluoroanilino)-2-oxoethyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O2/c1-7(2)12(18)15-6-11(17)16-8-3-4-9(13)10(14)5-8/h3-5,7H,6H2,1-2H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXFDLKUMHORAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC(=O)NC1=CC(=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-chlorobenzyl)thio]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5208872.png)
![ethyl 4-[4-(aminocarbonyl)-1-piperidinyl]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5208900.png)
![4-(2-chlorophenyl)-8-ethoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5208902.png)
![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-(2-oxo-1-piperidinyl)butanamide](/img/structure/B5208905.png)
![4-butoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5208911.png)

![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4-phenoxybutanamide](/img/structure/B5208919.png)
![1-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-3,3-dimethyl-2-butanol dihydrochloride](/img/structure/B5208925.png)
![N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-3-nitrobenzamide](/img/structure/B5208926.png)


![N-[(8-hydroxy-7-quinolinyl)(4-methoxyphenyl)methyl]acetamide](/img/structure/B5208934.png)

